2-bromo-N-(4-fluorophenyl)propanamide
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Overview
Description
2-bromo-N-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C9H9BrFNO and its molecular weight is 246.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent ATRP Initiator
2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and found to be an efficient fluorescent atom transfer radical polymerization (ATRP) initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Study of Molecular Properties and Vibrational Frequencies
This compound was used to determine the molecular properties and provide an interpretation of the vibrational mode couplings of paracetamol analogues. It helped in assessing E/Z isomers, keto/enol unimolecular rearrangement, and prediction of transition state structures using Density Functional Theory (Viana et al., 2016).
Mutagenic Effect Study
2-bromo-propanamides, including a variant of 2-bromo-N-(4-fluorophenyl)propanamide, were prepared and tested for direct mutagenicity in Salmonella typhimurium TA 100, confirming the mutagenic activity of 2-bromo-N-benzyl-propanamide and highlighting the importance of chemical structure on mutagenicity (Dolzani et al., 1992).
Electrooptical Properties
Different substituents, including fluorine, were introduced into phenolic moieties of esters, revealing that 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates have useful electrooptical properties and low injected smectic tendencies (Gray & Kelly, 1981).
Analgesic Agent Evaluation
This compound analogues were investigated for their potential as analgesic agents, with a focus on dual inhibitory action against FAAH and cyclooxygenase, demonstrating significant anti-inflammatory and analgesic activity in animal pain models (Deplano et al., 2021).
Synthesis of Key Pharmaceutical Intermediates
This compound was used in the synthesis of key intermediates for various pharmaceuticals, demonstrating its versatility and importance in drug development processes (Zhang Yi-fan, 2010).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPHUTLRFAVKHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336321 |
Source
|
Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905797-71-9 |
Source
|
Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.